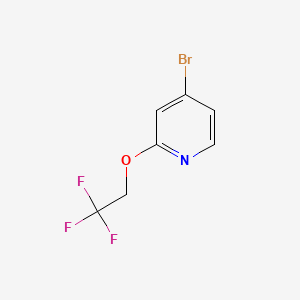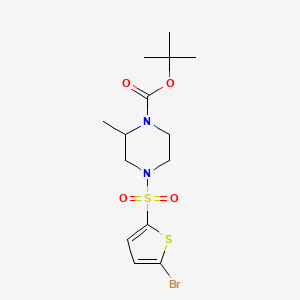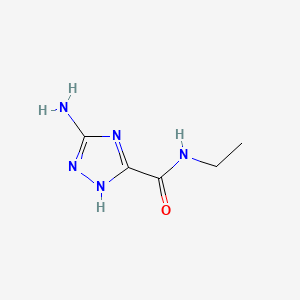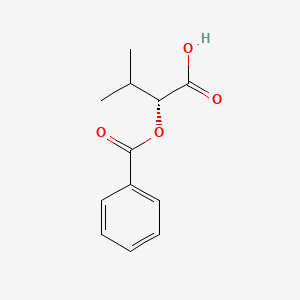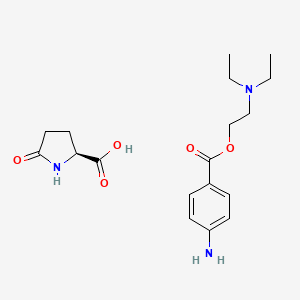
Procaine pidolate
説明
Procaine pidolate is a compound that combines procaine, a local anesthetic, with pidolic acid. Procaine is widely known for its use in medical procedures to induce local anesthesia. Pidolic acid, also known as pyroglutamic acid, is a derivative of glutamic acid and is involved in various biochemical processes. The combination of these two compounds results in this compound, which has unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of procaine pidolate involves the reaction of procaine with pidolic acid. Procaine, chemically known as 2-diethylaminoethyl 4-aminobenzoate, is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. Pidolic acid is obtained from glutamic acid through cyclization.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
Esterification: 4-aminobenzoic acid is esterified with 2-diethylaminoethanol to produce procaine.
Cyclization: Glutamic acid is cyclized to form pidolic acid.
Combination: Procaine is then reacted with pidolic acid under controlled conditions to form this compound.
化学反応の分析
Types of Reactions: Procaine pidolate undergoes various chemical reactions, including:
Hydrolysis: Procaine can be hydrolyzed to produce 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Procaine can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: Procaine can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed:
Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Oxidized derivatives of procaine.
Substitution: Substituted derivatives of procaine.
科学的研究の応用
Procaine pidolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and biochemical pathways.
Industry: Used in the formulation of pharmaceutical products and as an additive in certain industrial processes.
作用機序
Procaine pidolate exerts its effects primarily through the action of procaine. Procaine acts by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane . This inhibition prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area. Additionally, procaine has been shown to interact with various receptors, including N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors .
類似化合物との比較
Procaine pidolate can be compared with other local anesthetics and related compounds:
Procaine: The parent compound, primarily used as a local anesthetic.
Lidocaine: Another local anesthetic with a faster onset and longer duration of action compared to procaine.
Benzocaine: A local anesthetic used topically, with a similar mechanism of action to procaine.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to the combination of procaine and pidolic acid, which may confer additional properties and potential therapeutic benefits not seen with procaine alone.
特性
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C5H7NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;7-4-2-1-3(6-4)5(8)9/h5-8H,3-4,9-10,14H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURZEPMXLXYMZ-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937984 | |
| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-49-7 | |
| Record name | Proline, 5-oxo-, compd. with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procaine pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(diethylamino)ethyl 4-aminobenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxoproline, compound with 2-(diethylamino)ethyl 4-aminobenzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINE PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W84930057W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



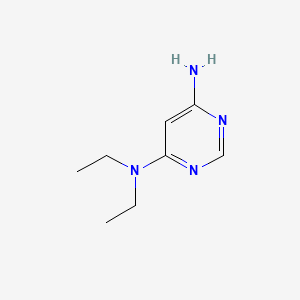
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
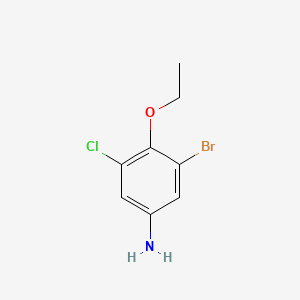
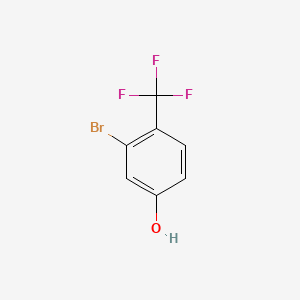
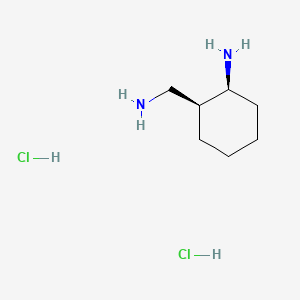
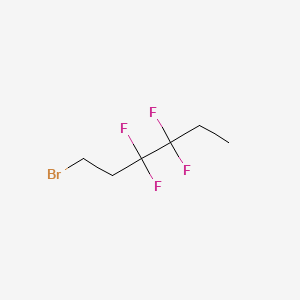
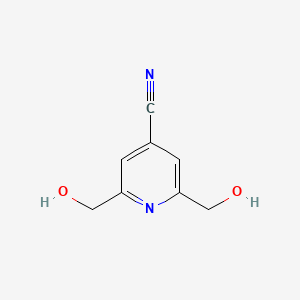
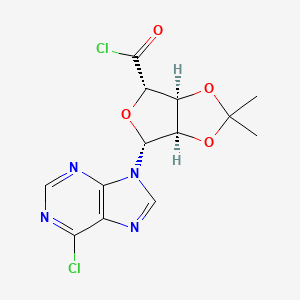
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)
